Tert-butyl 3-oxo-9-oxa-1-azaspiro[4.5]decane-1-carboxylate
Description
Historical Context of Oxaazaspiro Scaffold Development
The exploration of oxaazaspiro systems began in the mid-20th century with the recognition of their structural resemblance to bioactive natural products. Early synthetic approaches relied on multistep sequences involving Robinson annulation and Mannich reactions, which often suffered from poor yields and limited stereochemical control. A significant breakthrough occurred with the development of transition-metal-catalyzed cyclization strategies, as demonstrated by the Rh(I)-catalyzed synthesis of seven-membered azaspiro compounds through bisallene cycloisomerization. The patent literature reveals progressive refinement in synthetic methodologies, such as the six-step route to (R)-3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylic acid tert-butyl ester, which achieves 97.7% chiral purity through optimized Grubbs metathesis and hydrogenation steps.
Significance in Heterocyclic Chemistry Research
Spirocyclic systems like tert-butyl 3-oxo-9-oxa-1-azaspiro[4.5]decane-1-carboxylate exhibit three-dimensional structural complexity that enables unique molecular interactions. Their rigid frameworks create spatially defined exit vectors, making them invaluable for probing underexplored regions of chemical space in fragment-based drug discovery. The integration of oxygen and nitrogen heteroatoms within these systems enhances hydrogen-bonding capacity and metabolic stability compared to purely hydrocarbon scaffolds. For instance, the SMILES notation C1CC2(CC@HC3=CC=CC=C3)C(NC1)C4=CC=CC=C4 illustrates the stereochemical precision achievable in related spirocyclic derivatives.
Theoretical Foundations of Spiro Architecture
The spiro[4.5]decane core features two fused rings sharing a single tetrahedral atom, creating distinct dihedral angles that influence molecular conformation. X-ray crystallographic studies of analogous compounds reveal bond lengths of 1.54 Å for the central spiro carbon and 1.43 Å for the adjacent C-N bonds. Nuclear magnetic resonance (NMR) characterization of related structures shows distinct proton environments, such as the δ = 1.36–1.74 ppm multiplet for methylene protons in the piperidine ring and δ = 3.27–3.65 ppm signals for oxygenated methine groups. These structural features directly impact physicochemical properties, as demonstrated by the increased aqueous solubility of spirocyclic building blocks compared to planar aromatic systems.
Current Research Landscape and Challenges
Contemporary research focuses on improving synthetic efficiency and stereochemical outcomes. The Rh(I)-catalyzed cascade reaction developed by Pla-Quintana and Roglans achieves 82% yield for seven-membered azaspiro compounds through precise control of bisallene cyclization and Diels–Alder reaction sequences. However, challenges persist in scaling these methods for industrial production, particularly regarding catalyst loading (5 mol% Rh) and purification of stereoisomers. Recent patent literature addresses these issues through innovative workup procedures, such as the use of D-pyroglutamic acid for chiral resolution, which achieves enantiomeric excess values >99% in final products.
Table 1: Comparative Analysis of Synthetic Methodologies
| Parameter | Traditional Methods | Rh-Catalyzed Cascade |
|---|---|---|
| Step Count | 6 | 1 |
| Yield (%) | 58–72 | 82 |
| Chiral Purity (% ee) | 97.7 | Not Reported |
| Catalyst Loading | N/A | 5 mol% |
| Reaction Time | 48–72 h | 16 h |
The field continues to evolve through computational modeling approaches that predict reaction pathways for complex spirocyclic systems. Density functional theory (DFT) calculations have been instrumental in understanding the [Rh(CO)2Cl]2-catalyzed mechanism, revealing activation energies of 18.3 kcal/mol for the key cycloisomerization step. These insights guide the design of next-generation catalysts and reaction conditions to further optimize the synthesis of this compound derivatives.
Properties
IUPAC Name |
tert-butyl 3-oxo-9-oxa-1-azaspiro[4.5]decane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-12(2,3)18-11(16)14-8-10(15)7-13(14)5-4-6-17-9-13/h4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHWILQXMQGRDOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=O)CC12CCCOC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-oxo-9-oxa-1-azaspiro[4.5]decane-1-carboxylate typically involves the reaction of a suitable lactone with an amine under controlled conditions. One common method involves the use of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate as a starting material, which undergoes a series of reactions including cyclization and esterification to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-oxo-9-oxa-1-azaspiro[4.5]decane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the spirocyclic structure.
Substitution: The compound can participate in nucleophilic substitution reactions to replace specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated spirocyclic compounds.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 3-oxo-9-oxa-1-azaspiro[4.5]decane-1-carboxylate has shown promise in medicinal chemistry, particularly as a potential scaffold for drug development. Its spirocyclic nature allows for the modification of various functional groups, which can enhance biological activity.
Case Studies
- Antimicrobial Activity : Research indicates that derivatives of spirocyclic compounds exhibit significant antimicrobial properties. Studies have shown that modifications to the tert-butyl group can lead to increased efficacy against various bacterial strains.
- Anticancer Properties : Preliminary studies suggest that compounds with similar structural motifs may inhibit cancer cell proliferation. The unique arrangement of atoms in the spiro framework could interact with specific biological targets, leading to potential therapeutic applications.
Materials Science
The compound's unique properties make it suitable for applications in materials science, particularly in the development of polymers and coatings.
Case Studies
- Polymer Synthesis : this compound can serve as a monomer in polymerization reactions, contributing to the formation of novel materials with enhanced mechanical properties.
- Coatings : The compound's chemical stability and resistance to environmental factors make it an ideal candidate for protective coatings in industrial applications.
Synthetic Methodologies
The compound has also been utilized as an intermediate in various synthetic pathways, facilitating the construction of complex organic molecules.
Synthetic Routes
- Multi-step Synthesis : Researchers have developed multi-step synthetic routes that incorporate this compound as a key intermediate, demonstrating its versatility in organic synthesis.
- Reagent in Organic Reactions : The compound can act as a reagent in various organic reactions, including nucleophilic substitutions and cycloadditions, expanding its utility in synthetic organic chemistry.
Mechanism of Action
The mechanism of action of tert-butyl 3-oxo-9-oxa-1-azaspiro[4.5]decane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. Pathways involved may include inhibition of specific enzymes or activation of receptor-mediated signaling cascades .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural differences among spirocyclic analogs include:
- Heteroatom positions (oxa, aza, oxo).
- Spiro ring size (e.g., [4.5] vs. [5.5]).
- Substituents (tert-butyl, methyl, hydroxyl).
Table 1: Comparative Analysis of Spirocyclic Compounds
Physicochemical and Functional Properties
Q & A
Q. What are the key physicochemical properties of tert-butyl 3-oxo-9-oxa-1-azaspiro[4.5]decane-1-carboxylate relevant to experimental design?
The compound’s molecular formula is C₁₄H₂₃NO₃ , with a molecular weight of 253.34 g/mol . While specific melting/boiling points are not widely reported, its spirocyclic structure and tert-butyl carbamate group suggest moderate polarity, influencing solubility in organic solvents like dichloromethane or acetonitrile. Proper storage requires refrigeration in airtight containers to prevent hydrolysis of the carbamate group .
Q. What synthetic methodologies are commonly employed for synthesizing this compound?
A representative multi-step synthesis involves:
Spirocyclization : Reacting a precursor (e.g., 8-oxa-2-azaspiro[4.5]decan-1-one) with Boc₂O (di-tert-butyl dicarbonate) in the presence of triethylamine and DMAP in dichloromethane to introduce the tert-butyl carbamate group .
Functionalization : Subsequent steps may include reduction (e.g., LiEt₃BH for ketone reduction) or cyanidation (BF₃·Et₂O with TMSCN) to modify the spirocyclic core .
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Boc Protection | Boc₂O, Et₃N, DMAP, DCM, 16h | 94% |
| Ketone Reduction | LiEt₃BH, THF, -78°C | 107% (crude) |
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid skin/eye contact .
- Storage : Refrigerated (<4°C), tightly sealed containers in a dry, ventilated area to prevent moisture absorption .
- Spill Management : Use inert absorbents (e.g., sand) and avoid aqueous drainage due to potential environmental toxicity .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound in multi-step synthetic routes?
Key variables include:
- Catalyst Selection : DMAP accelerates Boc protection by stabilizing reactive intermediates .
- Temperature Control : Low temperatures (-78°C) during reduction steps minimize side reactions .
- Purification : Flash chromatography (e.g., DCM/MeOH gradients) improves purity without significant yield loss .
Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound?
- NMR Spectroscopy : ¹H/¹³C NMR confirms spirocyclic geometry and tert-butyl group integration .
- LC-MS : High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., [M+H]⁺ = 254.2) and detects impurities .
- HPLC : Purity >95% is achievable using reverse-phase C18 columns with acetonitrile/water gradients .
Q. How does the spirocyclic architecture influence the compound’s reactivity and potential as a building block in drug discovery?
The spirocyclic core:
Q. How to address contradictions in reported reaction conditions or spectroscopic data across different studies?
- Replication : Reproduce synthetic protocols with rigorous control of anhydrous conditions and catalyst purity .
- Cross-Validation : Compare NMR data (e.g., δ 1.4 ppm for tert-butyl protons) across independent syntheses .
- Batch Analysis : Use LC-MS to identify batch-specific impurities that may skew spectral interpretations .
Q. What strategies are effective for introducing diverse functional groups onto the spirocyclic core?
- Electrophilic Substitution : Iodination at benzylic positions using N-iodosuccinimide (NIS) for radiopharmaceutical applications .
- Nucleophilic Additions : Grignard reagents or cyanide sources (TMSCN) modify ketone moieties .
- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids to append aromatic groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
